![molecular formula C22H17FN2OS B4186193 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)
3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
説明
3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It is a potent inhibitor of various enzymes and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone involves the inhibition of various enzymes. It has been shown to bind to the ATP-binding site of tyrosine kinases and inhibit their activity. This leads to the inhibition of various signal transduction pathways involved in cell growth and division. 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone has also been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and repair. Inhibition of topoisomerases by 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone have been extensively studied. It has been shown to have anti-cancer effects by inhibiting the growth and division of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone has been shown to have anti-viral effects by inhibiting the replication of various viruses.
実験室実験の利点と制限
The advantages of using 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone in lab experiments include its potent inhibitory effects on various enzymes, its well-established synthesis method, and its extensive characterization in the literature. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone. These include:
1. Development of more potent and selective inhibitors of tyrosine kinases using 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone as a lead compound.
2. Investigation of the anti-inflammatory and anti-viral effects of 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone in various disease models.
3. Optimization of the synthesis method of 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone for higher yield and purity.
4. Investigation of the potential toxicity of 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone and its metabolites in various animal models.
5. Development of novel drug delivery systems for 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone to improve its solubility and bioavailability.
Conclusion:
In conclusion, 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its potent inhibitory effects on various enzymes make it a promising lead compound for the development of novel drugs for the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis and delivery methods.
科学的研究の応用
3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on various enzymes such as tyrosine kinases, topoisomerases, and cyclin-dependent kinases. These enzymes are involved in various cellular processes such as cell division, DNA replication, and signal transduction. Inhibition of these enzymes by 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects.
特性
IUPAC Name |
3-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c23-18-12-10-17(11-13-18)15-27-22-24-20-9-5-4-8-19(20)21(26)25(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWTNJGUOQNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)
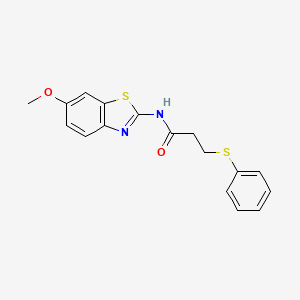
![ethyl 5-{[4-(1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B4186127.png)
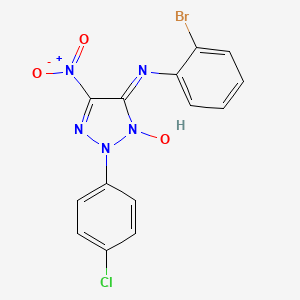
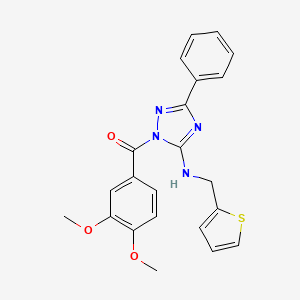
![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4186141.png)
![ethyl 4-amino-2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186144.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
![5-(2-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186174.png)
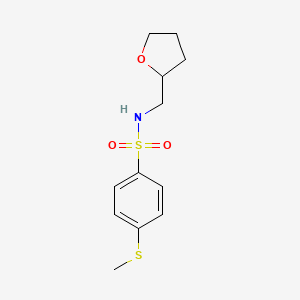
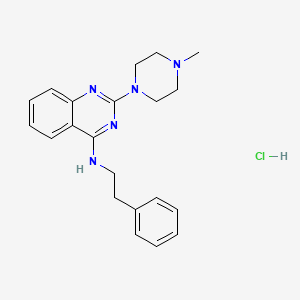
![N-(4-methoxyphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4186187.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)